2-Bromo-4,4-difluorocyclohexan-1-one
Overview
Description
“2-Bromo-4,4-difluorocyclohexan-1-one” is a chemical compound with the CAS Number: 22515-19-1 . It has a molecular weight of 213.02 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7BrF2O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.02 . More detailed properties like melting point, boiling point, and density were not found in the available sources.Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate in organic chemistry and pharmaceutical research .
Mode of Action
As a synthetic intermediate, it likely interacts with other compounds to form more complex molecules, but the specifics of these interactions would depend on the particular synthesis pathway being used .
Biochemical Pathways
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds rather than directly interacting with biological pathways .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is synthesized into .
Result of Action
As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,4-difluorocyclohexan-1-one .
Advantages and Limitations for Lab Experiments
2-Bromo-4,4-difluorocyclohexan-1-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yield and purity. This compound has also been shown to have good stability and solubility in a variety of solvents. However, there are also limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its toxicity and safety profile have not been fully established. In addition, this compound has limited availability and is relatively expensive compared to other compounds.
Future Directions
There are several future directions for the research and development of 2-Bromo-4,4-difluorocyclohexan-1-one. One potential direction is the optimization of the synthesis method to improve yield and purity. Another potential direction is the evaluation of the toxicity and safety profile of this compound in animal models. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, this compound could be further explored for its potential applications in other areas of medicinal chemistry, such as the development of new anti-inflammatory drugs or the treatment of other diseases.
Scientific Research Applications
2-Bromo-4,4-difluorocyclohexan-1-one has been the focus of several scientific studies due to its potential applications in medicinal chemistry. This compound has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. This compound has also been shown to have anticancer activity, making it a potential candidate for the development of new cancer drugs. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
Safety and Hazards
Properties
IUPAC Name |
2-bromo-4,4-difluorocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECVWOYTPHXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)Br)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290554 | |
Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-19-1 | |
Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22515-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4,4-difluorocyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.